tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVFHUCEDNGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Bicyclic Amine with tert-Butyl Carbamate
- Reagents and Conditions: The bicyclic amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DIPEA (N,N-diisopropylethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- Procedure: The amine is dissolved in the solvent, base is added to neutralize the acid byproduct, followed by the slow addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature for several hours to overnight.
- Isolation: The product is purified by silica gel chromatography or reverse phase chromatography to afford the tert-butyl carbamate derivative in yields ranging from 50% to over 90% depending on scale and conditions.
Reductive Amination Approach for Side Chain Modification
- In some synthetic sequences, the bicyclic amine is first subjected to reductive amination with paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE), followed by Boc protection. This approach is useful for introducing methyl or other substituents on the piperidine ring before carbamate formation.
Detailed Experimental Data and Yields
Mechanistic Considerations and Optimization
- The use of di-tert-butyl dicarbonate is favored due to its mild reactivity and ability to selectively protect amines without affecting other functional groups.
- The presence of bases like DIPEA or triethylamine scavenges the generated acid, preventing side reactions.
- The reaction solvent choice affects solubility and reaction rate; DMF and DCM are common solvents.
- Reductive amination prior to Boc protection allows for the introduction of substituents, enhancing molecular diversity.
- Phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) have been reported to improve carbamate synthesis efficiency in other systems by stabilizing intermediates and minimizing overalkylation.
Comparative Table of Preparation Methods
| Method | Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Boc Protection | Di-tert-butyl dicarbonate, DIPEA, DMF/DCM | RT, 16 h | Mild, high yield, selective | Requires pure amine substrate |
| Reductive Amination + Boc | Paraformaldehyde, NaBH(OAc)3, DCE + Boc protection | RT, overnight + RT, 16 h | Allows side chain modification | Multi-step, moderate yield |
| CO2/Alkyl Halide Coupling | Primary amine, CO2, alkyl halide, Cs2CO3, TBAI | Anhydrous DMF, RT | One-pot, no isolation of intermediates | Less common for bicyclic amines |
Summary of Research Findings
- The tert-butyl carbamate protecting group is efficiently introduced onto the 2-azabicyclo[2.2.2]octan-6-ylmethyl amine via reaction with di-tert-butyl dicarbonate under mild basic conditions.
- Reductive amination prior to protection is a viable route for introducing substituents on the bicyclic amine scaffold.
- Recent advances in carbamate synthesis involving CO2 fixation and phase-transfer catalysis offer promising alternative routes but require further adaptation for bicyclic amines.
- Purification techniques such as silica gel chromatography and reverse phase chromatography are effective for isolating high-purity products.
- Yields vary depending on reaction scale and conditions but generally fall between 50% and 90%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate is being explored for its potential as a therapeutic agent. The bicyclic structure is known to mimic certain neurotransmitters, which can be advantageous in developing drugs targeting the central nervous system (CNS).
Case Study: CNS Activity
Research has indicated that compounds with similar structures exhibit affinity for neurotransmitter receptors, suggesting that this compound may also interact with such targets, potentially leading to the development of new treatments for neurological disorders.
Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products where it can enhance the stability and efficacy of active ingredients.
Case Study: Skin Bioavailability
A study examined the incorporation of carbamate derivatives in topical formulations, demonstrating improved skin penetration and bioavailability of active ingredients when combined with compounds like this compound . This finding highlights its potential role as a penetration enhancer in dermatological applications.
Pharmaceutical Development
The compound's ability to form stable complexes with various drugs suggests it can be utilized as an excipient or stabilizer in pharmaceutical formulations.
Case Study: Drug Stability
Investigations into the stability of drug formulations containing this carbamate indicated enhanced shelf life and reduced degradation rates compared to standard formulations . This property is crucial for ensuring the efficacy of pharmaceutical products over time.
Research on Mechanisms of Action
Studies have begun to explore the mechanisms by which this compound exerts its biological effects, particularly focusing on its interactions at the molecular level with various biological targets.
Case Study: Molecular Interactions
Research utilizing techniques such as molecular docking and spectroscopy has aimed to elucidate how this compound interacts with target proteins involved in disease pathways . Understanding these interactions could lead to more effective therapeutic strategies.
Mechanism of Action
The mechanism by which tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of bicyclic carbamates, where variations in the bicyclo system, substituent positions, and functional groups significantly influence physicochemical properties and applications. Below is a detailed comparison with key analogs:
Structural Variations in Bicyclo Systems
2-Azabicyclo[2.2.2]octane Derivatives
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride (CAS: 1969288-20-7)
- Molecular Formula : C₁₂H₂₁N₂O₂·HCl
- Key Difference : Hydrochloride salt form enhances solubility but reduces thermal stability compared to the free base.
- Application : Used in preclinical studies for ion channel modulation .
tert-butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate (CAS: 1250997-76-2)
- Molecular Formula : C₁₃H₂₄N₂O₂
- Key Difference : The methyl carbamate is attached to the 1-position of the bicyclo core, altering steric effects and binding kinetics .
tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6) Molecular Formula: C₁₂H₂₁NO₃ Key Difference: A hydroxyl group replaces the methyl carbamate, increasing polarity but reducing metabolic stability .
Smaller Bicyclo Systems
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
Functional Group Modifications
tert-butyl 2-(aminomethyl)azepane-1-carboxylate (CAS: 889947-68-6) Molecular Formula: C₁₂H₂₄N₂O₂ Key Difference: Replaces the bicyclo[2.2.2]octane with an azepane ring, increasing flexibility and altering pharmacokinetic profiles .
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS: 1439908-04-9)
Comparative Data Table
Research Implications
- Rigidity vs. Flexibility : The [2.2.2]octane core provides superior rigidity for target engagement compared to smaller bicyclo systems, as seen in its widespread use in API intermediates .
- Salt Forms : Hydrochloride derivatives (e.g., CAS: 1969288-20-7) improve aqueous solubility but may limit thermal stability, necessitating formulation adjustments .
- Functional Groups : Hydroxyl or benzyl substitutions (e.g., CAS: 1252672-84-6) expand utility in derivatization reactions but require additional protection steps .
Biological Activity
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate, also known by its CAS number 1935986-09-6, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl ((2-azabicyclo[2.2.2]octan-6-yl)methyl)carbamate
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Neuropharmacological Effects : The azabicyclo[2.2.2]octane scaffold is known for its interaction with neurotransmitter systems, particularly in modulating cholinergic and dopaminergic pathways.
- Antioxidant Properties : Similar compounds have shown potential as antioxidants, which can mitigate oxidative stress in cellular systems.
- Potential as a Therapeutic Agent : The compound's structure suggests possible applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.
The biological activity of this compound may involve several mechanisms:
- Cholinergic Modulation : The azabicyclo structure may enhance acetylcholine receptor activity, promoting cognitive functions.
- Free Radical Scavenging : The presence of the tert-butyl group may enhance the compound's ability to scavenge reactive oxygen species (ROS), providing neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacology | Modulates neurotransmitter systems | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotection | Potential for treating neurodegenerative diseases |
Case Study: Neuroprotective Effects
A study investigating the neuroprotective properties of similar azabicyclo compounds demonstrated significant reductions in neuronal cell death under oxidative stress conditions. This suggests that this compound may exhibit similar protective effects by stabilizing mitochondrial function and reducing ROS production.
Case Study: Cholinergic Activity
In a pharmacological assessment, compounds with similar structures were shown to enhance cholinergic transmission in animal models, resulting in improved memory and learning capabilities. This supports the hypothesis that this compound could be beneficial in cognitive enhancement therapies.
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate, and how do reaction conditions influence yield?
The synthesis often involves multi-step protocols with regioselective protection and bicyclic scaffold assembly. For example:
- Key Steps : Use of Dess-Martin periodinane for oxidation (e.g., alcohol to ketone intermediates) , followed by carbamate formation via Boc-protection under anhydrous conditions (e.g., THF, NaH) .
- Critical Parameters :
- Atmosphere : Argon for moisture-sensitive steps (e.g., Grignard or lithiation reactions) .
- Catalysts : Pd/C for hydrogenation in stereoselective reductions .
- Purification : Chromatography or recrystallization to isolate enantiomers (e.g., diastereomeric separation) .
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxidation of alcohol | Dess-Martin periodinane, CH₂Cl₂ | 70-85% |
| Boc-protection | Boc₂O, NaH, THF | 60-75% |
| Hydrogenation | H₂, Pd/C, ethyl acetate | 80-90% |
Q. How is the structural integrity of this compound confirmed?
- Spectroscopic Techniques :
- Crystallography : SHELX software (e.g., SHELXL) for single-crystal X-ray diffraction to resolve absolute configuration .
Advanced Research Questions
Q. How do structural modifications (e.g., bicyclic ring size or substituents) impact the compound’s biological activity?
Q. How can researchers resolve discrepancies in reaction yields or purity during scale-up?
- Root Causes :
- Moisture Sensitivity : Hygroscopic intermediates (e.g., free amines) may require strict inert conditions .
- Byproduct Formation : Competitive pathways in bicyclic systems (e.g., lactam vs. carbamate formation) .
- Mitigation Strategies :
- Process Analytics : In-situ FTIR or HPLC monitoring to track reaction progress .
- Alternative Reagents : Switching from NaH to KHMDS for Boc-protection reduces side reactions .
Q. What role does this compound play in drug discovery, particularly in targeting CNS disorders?
Q. How can computational tools predict the reactivity or stability of this compound derivatives?
- Methods :
- Validation : Cross-referencing with experimental data (e.g., H NMR coupling constants for conformational analysis) .
Methodological Best Practices
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution for enantiopure products .
- Safety Protocols : Avoid NaIO₄ in THF (risk of peroxide formation); substitute with TEMPO/oxone for safer oxidations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
